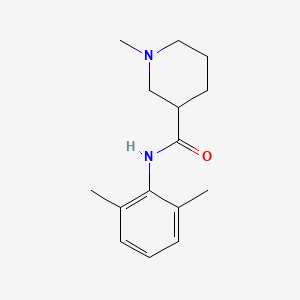
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide, also known as BPDI, is a chemical compound that has been widely used in scientific research due to its unique properties. BPDI is a highly potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the binding of its endogenous ligands, such as glutamate. By blocking the activation of mGluR5, N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide reduces the downstream signaling pathways that are involved in various physiological and pathological processes. The exact mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide is still not fully understood, but it is believed to involve the inhibition of protein kinase C and the activation of protein phosphatase 2A.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific process or system being studied. In general, N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide reduces the activity of mGluR5 and its downstream signaling pathways, which can lead to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as reducing drug-seeking behavior in addiction models. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide in lab experiments is its high selectivity and potency for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors or signaling pathways. Another advantage of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide is its ability to cross the blood-brain barrier, which makes it useful for studying the central nervous system. However, there are also some limitations to using N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its short half-life, which requires frequent dosing to maintain its effects.
Orientations Futures
There are several future directions for the use of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide in scientific research. One direction is to further investigate the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and to explore the potential therapeutic benefits of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide in these diseases. Another direction is to investigate the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and immune function. Additionally, there is a need to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for various diseases.
Méthodes De Synthèse
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide synthesis are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and isopropylamine. The key intermediate is formed by the reaction of the carboxylic acid with thionyl chloride and then with ethylenediamine. The final coupling reaction is carried out by reacting the intermediate with isopropyl isocyanate. The overall yield of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide synthesis is around 20-30%.
Applications De Recherche Scientifique
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes, such as addiction, anxiety, depression, and neurodegenerative diseases. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide is a highly selective and potent antagonist of mGluR5, which makes it an ideal tool for studying the function of this receptor in vivo and in vitro. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide has been used to investigate the role of mGluR5 in drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(propan-2-yl)ethanediamide has also been used to study the role of mGluR5 in anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-16(18-11-12-4-2-1-3-5-12)17(21)19-13-6-7-14-15(10-13)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVSTYXIEFBMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

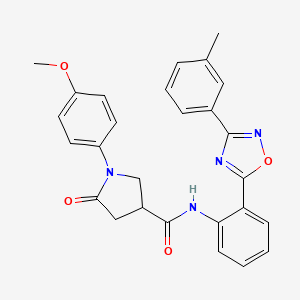
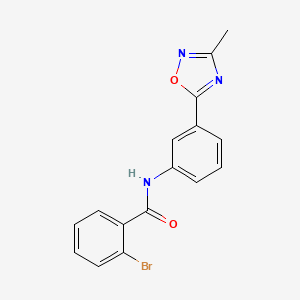

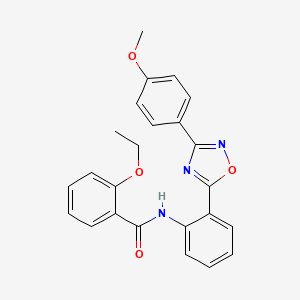

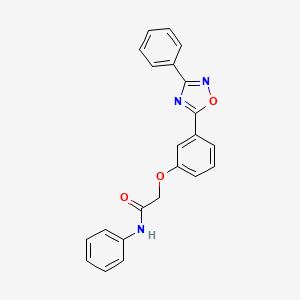
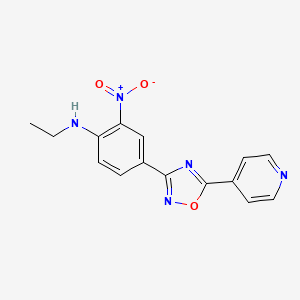
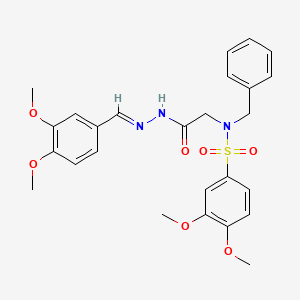

![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)


